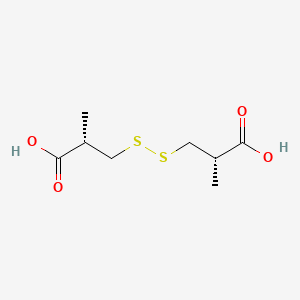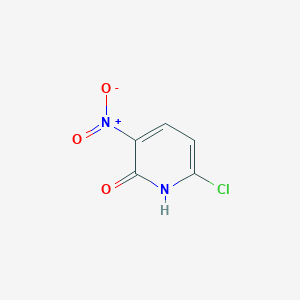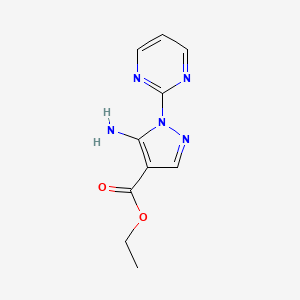
2-Propylpyrimidine-5-carbaldehyde
Descripción general
Descripción
- 2-Propylpyrimidine-5-carbaldehyde is an aromatic heterocyclic compound with the empirical formula C8H10N2O.
- It contains two nitrogen atoms at positions 1 and 3 of the six-membered ring.
- This compound displays a range of pharmacological effects, including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory properties.
Synthesis Analysis
- Numerous methods exist for the synthesis of pyrimidines, but specific details for this compound would require further literature review.
Molecular Structure Analysis
- The molecular formula is C8H10N2O, with a molecular weight of 150.18 g/mol.
- The SMILES string representation is CCCc1ncc(C=O)cn1.
Chemical Reactions Analysis
- The activity of 2-Propylpyrimidine-5-carbaldehyde in chemical reactions would depend on its functional groups and reactivity.
Physical And Chemical Properties Analysis
- Unfortunately, detailed physical and chemical properties are not currently available for this compound.
Aplicaciones Científicas De Investigación
Organic Synthesis and Catalysis
Polymer Chemistry
Haddleton et al. (1997) demonstrated the use of pyridinecarbaldehyde imines, closely related to 2-Propylpyrimidine-5-carbaldehyde, in the atom transfer radical polymerization (ATRP) of methyl methacrylate. This signifies the role of such compounds in initiating polymerization reactions, leading to the development of polymers with tailored properties (Haddleton, Jasieczek, Hannon, & Shooter, 1997).
Medicinal Chemistry and Drug Design
A study by Huang et al. (2011) on 4-aminopyrimidine-5-carbaldehyde oximes revealed potent VEGFR-2 inhibitory activity. These findings underscore the therapeutic potential of derivatives in designing kinase inhibitors, particularly in cancer treatment strategies (Huang, Li, Lamontagne, Greenberger, & Connolly, 2011).
Materials Science
Cha and Park (1996) explored the use of 2-pyridinecarbaldehyde derivatives in the spectrofluorimetric determination of iron(III) ions, showcasing the application of these compounds in sensitive and selective detection methods. Such methodologies are crucial for environmental monitoring and analytical chemistry (Cha & Park, 1996).
Heterocyclic Chemistry
Research on pyrido[2,3-d]pyrimidines from aminopyrimidinecarbaldehydes by Perandones and Soto (1998) illustrates the synthetic utility of these compounds in constructing heterocyclic systems, which are key structures in many pharmaceuticals and agrochemicals (Perandones & Soto, 1998).
Safety And Hazards
- Safety data sheets should be consulted for specific safety information.
Direcciones Futuras
- Research on the potential applications and optimization of 2-Propylpyrimidine-5-carbaldehyde as a therapeutic agent could be explored.
Please note that the availability of specific information may vary, and further literature review would be necessary to address each section comprehensively. If you have any additional questions or need further details, feel free to ask!
Propiedades
IUPAC Name |
2-propylpyrimidine-5-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O/c1-2-3-8-9-4-7(6-11)5-10-8/h4-6H,2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLQPRYHEYJHVJX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NC=C(C=N1)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30390284 | |
| Record name | 2-propylpyrimidine-5-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30390284 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Propylpyrimidine-5-carbaldehyde | |
CAS RN |
876890-38-9 | |
| Record name | 2-propylpyrimidine-5-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30390284 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



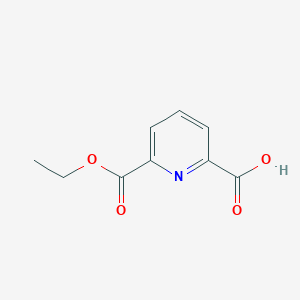
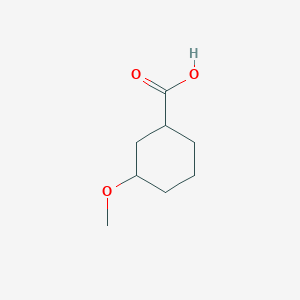
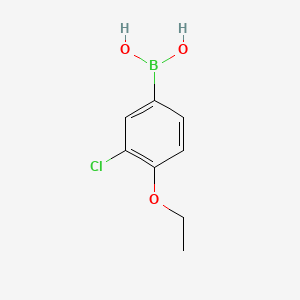
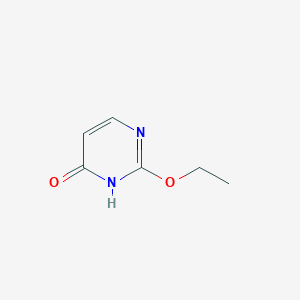
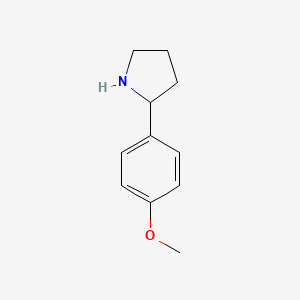
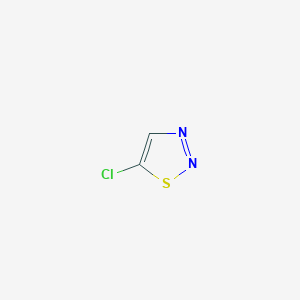
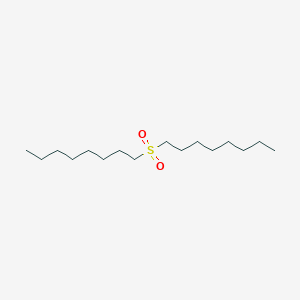
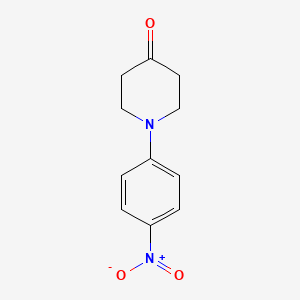
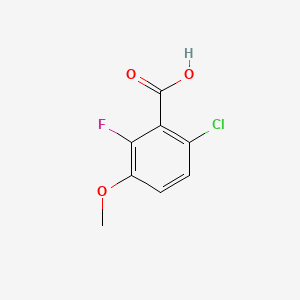
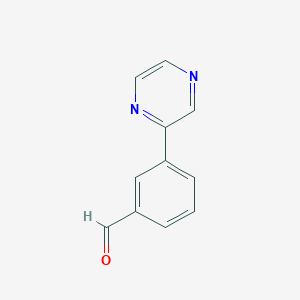
![5-Acetyl-10,11-dihydro-3-nitro-5H-dibenz[b,f]azepine](/img/structure/B1587212.png)
